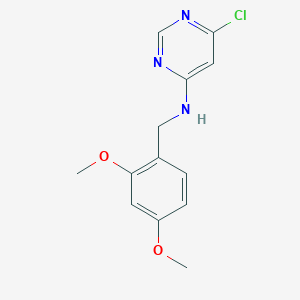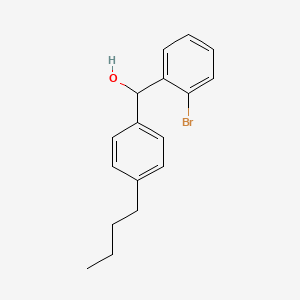![molecular formula C17H18O B7862164 4-[4-(2-Methylpropyl)phenyl]benzaldehyde](/img/structure/B7862164.png)
4-[4-(2-Methylpropyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methylpropyl)phenyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features two phenyl rings connected by a central alkyl chain, with one phenyl ring substituted by a methylpropyl group and the other by an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common synthetic route for preparing 4-[4-(2-Methylpropyl)phenyl]benzaldehyde involves the Friedel-Crafts acylation reaction. The procedure typically begins with 4-isobutylbenzene undergoing acylation using acetyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The product is then further oxidized to introduce the aldehyde group, resulting in the formation of the target compound.
Industrial Production Methods: On an industrial scale, the preparation of this compound can involve similar Friedel-Crafts acylation methods, but with optimized reaction conditions to enhance yield and efficiency. The process may also include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : The compound can undergo reduction reactions, converting the aldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in the presence of a suitable solvent.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: : Halogenation with bromine in the presence of a Lewis acid catalyst or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed
Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzoic acid.
Reduction: : 4-[4-(2-Methylpropyl)phenyl]benzyl alcohol.
Substitution: : Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-[4-(2-Methylpropyl)phenyl]benzaldehyde has found applications in various scientific research fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its role in drug development and as a precursor to bioactive compounds.
Industry: : Employed in the production of specialty chemicals and materials, including polymers and fragrances.
Mecanismo De Acción
The mechanism by which 4-[4-(2-Methylpropyl)phenyl]benzaldehyde exerts its effects depends on its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde group can react with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function. The phenyl rings can participate in π-π interactions, influencing the compound's binding to receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(2-Ethylpropyl)phenyl]benzaldehyde: : Features an ethylpropyl group instead of a methylpropyl group.
4-[4-(2-Methylbutyl)phenyl]benzaldehyde: : Contains a methylbutyl group, adding another carbon to the alkyl chain.
4-[4-(2-Methylpropyl)phenyl]acetaldehyde: : Has an acetaldehyde group instead of a benzaldehyde group.
Uniqueness: 4-[4-(2-Methylpropyl)phenyl]benzaldehyde stands out due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13(2)11-14-3-7-16(8-4-14)17-9-5-15(12-18)6-10-17/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIEBVBOQRALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B7862105.png)


![[3-(Decyloxy)phenyl]methanamine](/img/structure/B7862127.png)




![3-Nitro-4-[(propan-2-yl)amino]phenol](/img/structure/B7862175.png)


